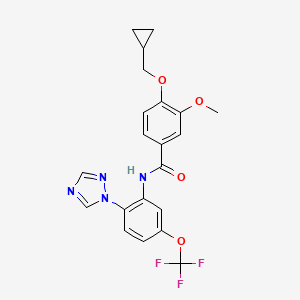

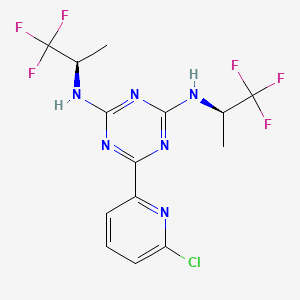

N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

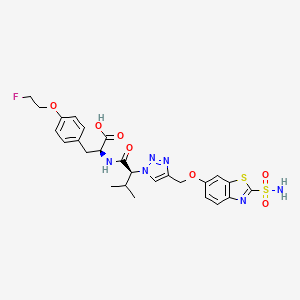

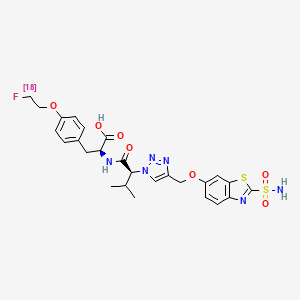

VU6012962 ist eine oral bioverfügbare Verbindung, die als negativer allosterischer Modulator des zentralen Nervensystems-penetrierenden metabotropen Glutamatrezeptors 7 (mGlu7) wirkt. Es hat eine Hemmkonzentration (IC50) von 347 Nanomol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Modulation von metabotropen Glutamatrezeptoren zu untersuchen, die eine entscheidende Rolle in verschiedenen neurologischen Prozessen spielen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VU6012962 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Die Kernstruktur wird unter Verwendung einer Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.

Einführung funktioneller Gruppen: Funktionelle Gruppen wie Trifluormethoxy, Cyclopropylmethoxy und Methoxybenzamid werden durch nucleophile Substitution und Veresterungsreaktionen eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von VU6012962 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Große Reaktoren werden verwendet, um die Kondensations- und Cyclisierungsreaktionen durchzuführen.

Reinigung: Chromatographische und Kristallisationstechniken im industriellen Maßstab werden verwendet, um die Verbindung zu reinigen.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Wirkmechanismus

Target of Action

The primary target of VU6012962 is the metabotropic glutamate receptor 7 (mGlu7) . mGlu7 is a member of the group III metabotropic glutamate receptors and plays a crucial role in the central nervous system (CNS), regulating neurotransmission and synaptic plasticity .

Mode of Action

VU6012962 acts as a negative allosteric modulator (NAM) of mGlu7 . This means it binds to a site on the mGlu7 receptor that is distinct from the glutamate binding site, modulating the receptor’s response to its ligand, glutamate . Specifically, VU6012962 reduces the receptor’s response to glutamate, thereby decreasing mGlu7 activity .

Biochemical Pathways

The modulation of mGlu7 activity by VU6012962 impacts several biochemical pathways. As mGlu7 is involved in regulating neurotransmission and synaptic plasticity, VU6012962 can influence these processes . .

Pharmacokinetics

VU6012962 is orally bioavailable and CNS-penetrant . This means it can be taken by mouth and can cross the blood-brain barrier to reach its target receptors in the brain

Result of Action

The modulation of mGlu7 activity by VU6012962 has been shown to decrease anxiety in preclinical models . Specifically, it was found to increase the total time spent in the open arms of an elevated zero maze, a common measure of anxiety-like behavior in rodents .

Biochemische Analyse

Biochemical Properties

VU6012962 is highly selective for mGlu7 versus the other seven mGlu receptor subtypes . It interacts with the mGlu7 receptor, exerting its effects through negative allosteric modulation .

Cellular Effects

The cellular effects of VU6012962 are primarily related to its role as a negative allosteric modulator of the mGlu7 receptor . This modulation can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of VU6012962 involves its binding to the mGlu7 receptor, where it acts as a negative allosteric modulator . This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, specifically C57Bl/6J male mice, VU6012962 has been administered at dosages of 1, 3, and 10 mg/kg . At a dose of 3 mg/kg, it increased total time spent in the open arms, indicating a decrease in anxiety. A dose of 10 mg/kg caused a decrease in overall locomotion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VU6012962 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.

Functional Group Introduction: Functional groups such as trifluoromethoxy, cyclopropylmethoxy, and methoxybenzamide are introduced through nucleophilic substitution and esterification reactions.

Purification: The final product is purified using chromatographic techniques to achieve a purity of over 98%.

Industrial Production Methods

Industrial production of VU6012962 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the condensation and cyclization reactions.

Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

VU6012962 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von VU6012962 mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

VU6012962 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurologische Studien: Es wird verwendet, um die Modulation des metabotropen Glutamatrezeptors 7 zu untersuchen, der an Angstzuständen, Depressionen und anderen neurologischen Erkrankungen beteiligt ist.

Pharmakologische Forschung: Die Verbindung wird verwendet, um die Pharmakokinetik und Pharmakodynamik von negativen allosterischen Modulatoren zu untersuchen.

Arzneimittelentwicklung: VU6012962 dient als Leitverbindung für die Entwicklung neuer therapeutischer Wirkstoffe, die auf metabotrope Glutamatrezeptoren abzielen

Wirkmechanismus

VU6012962 entfaltet seine Wirkung, indem es an die allosterische Stelle des metabotropen Glutamatrezeptors 7 bindet. Diese Bindung hemmt die Aktivität des Rezeptors und führt zu einer Abnahme der nachgeschalteten Signalwege. Die molekularen Ziele umfassen den Rezeptor selbst und assoziierte Signalproteine. Die Hemmung des metabotropen Glutamatrezeptors 7 führt zu einer verringerten exzitatorischen Neurotransmission, was therapeutische Wirkungen bei Erkrankungen wie Angstzuständen und Depressionen haben kann .

Wissenschaftliche Forschungsanwendungen

VU6012962 has a wide range of applications in scientific research, including:

Neurological Studies: It is used to study the modulation of metabotropic glutamate receptor 7, which is involved in anxiety, depression, and other neurological disorders.

Pharmacological Research: The compound is used to investigate the pharmacokinetics and pharmacodynamics of negative allosteric modulators.

Drug Development: VU6012962 serves as a lead compound for the development of new therapeutic agents targeting metabotropic glutamate receptors

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

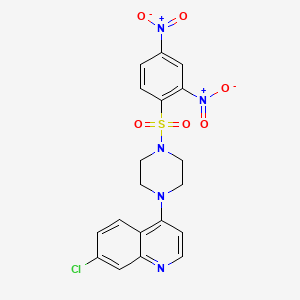

LY341495: Ein weiterer negativer allosterischer Modulator von metabotropen Glutamatrezeptoren.

MPEP: Ein selektiver Antagonist des metabotropen Glutamatrezeptors 5.

XAP044: Ein selektiver Antagonist des metabotropen Glutamatrezeptors 7

Einzigartigkeit

VU6012962 ist aufgrund seiner hohen Selektivität für den metabotropen Glutamatrezeptor 7 und seiner Fähigkeit, das zentrale Nervensystem zu durchdringen, einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieses Rezeptors in verschiedenen neurologischen Prozessen .

Eigenschaften

IUPAC Name |

4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNLJJLZIVCGFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does VU6012962 interact with its target, the mGlu7 receptor, and what are the downstream effects of this interaction?

A1: VU6012962 acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. [] While the exact binding site and mechanism of action haven't been fully elucidated in the provided abstract, NAMs typically bind to a site distinct from the glutamate binding site on the mGlu7 receptor. This binding allosterically modulates the receptor's conformation, decreasing its affinity for glutamate and reducing its signaling activity. [] This modulation of mGlu7 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders. []

Q2: What is the significance of VU6012962's CNS penetration and oral bioavailability in the context of its potential therapeutic applications?

A2: VU6012962's ability to penetrate the CNS and its oral bioavailability are crucial for its potential as a therapeutic agent targeting CNS disorders. [] Many neurological and psychiatric conditions require drugs that can effectively reach the brain, which is often limited by the blood-brain barrier. Oral bioavailability is highly desirable for patient convenience and compliance, potentially leading to better treatment outcomes. The study found that VU6012962 achieved exposures in cerebrospinal fluid (CSF) exceeding its in vitro IC50 at manageable doses, highlighting its promising profile for further development. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)

![2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol](/img/structure/B611708.png)